3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
Overview
Description
2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is a type of organoheterocyclic compound that falls under the category of pyridines and derivatives .
Synthesis Analysis
The synthesis of boronic acid pinacol esters, such as 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester, can be achieved through the functional group tolerance of the Knochel-Grignard reagents . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications
Analysis Challenges and Strategies
Pinacolboronate esters, including derivatives like 2-aminopyrimidine-5-pinacolboronate ester, play a crucial role in Suzuki coupling reactions for synthesizing complex molecules. However, they present unique analytical challenges due to their high reactivity and tendency to hydrolyze into boronic acids, which are poorly soluble in organic solvents. To address these challenges, innovative approaches are necessary, such as using non-aqueous and aprotic diluents and highly basic mobile phases with ion pairing reagents for reversed-phase chromatography, ensuring the stability and adequate analysis of these compounds (Zhong et al., 2012).
Synthesis and Application in Drug Development
The development of efficient synthesis methods for boronic acid derivatives, such as 2-aminopyrimidin-5-yl boronic acid, is vital for pharmaceutical research and development. These methods involve cost-effective in situ protection of amines and metal-halogen exchange reactions, leading to high-yield and purity products. Such compounds are foundational in constructing development compounds and are implemented on a large scale in processes like Suzuki-Miyaura borylation to form pinacol boronic esters, demonstrating their significant role in drug synthesis and development (Patel et al., 2016).
Metal- and Additive-Free Borylation
In the context of green chemistry and sustainable practices, metal- and additive-free methods for synthesizing boronic acids and esters are gaining attention. These approaches, such as photoinduced borylation, eliminate the need for toxic metal catalysts and ligands, offering a simpler and environmentally friendly alternative for creating boronic acid derivatives. Such methods are particularly important for applications requiring low levels of transition metal contamination, highlighting the adaptability and broad applicability of boronic esters in various scientific disciplines (Mfuh et al., 2017).
Innovations in Organic Synthesis
Boronic esters, such as 2-aminopyridine-5-boronic acid pinacol ester, serve as versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures through processes like microwave-assisted multicomponent reactions. Their robustness and compatibility with various catalytic conditions underscore their utility in rapidly generating diverse compound libraries, essential for drug discovery and material science (Dimauro & Kennedy, 2007).
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
Boronic esters are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c bond formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Boronic esters are known to participate in the suzuki–miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .
Result of Action
Boronic esters are known to be involved in a variety of chemical transformations, which can lead to the synthesis of complex organic molecules .
Action Environment
It’s known that the stability of boronic esters can be influenced by factors such as air and moisture .
Biochemical Analysis
Biochemical Properties
2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This compound interacts with enzymes such as palladium catalysts, which facilitate the coupling reaction. The interaction between 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester and palladium catalysts involves the formation of a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, further expanding its utility in biochemical research .
Cellular Effects
The effects of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression, ultimately impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation. For instance, 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. In some cases, high doses of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester may result in toxic or adverse effects, such as cell death or tissue damage. Researchers must carefully consider the dosage when using this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown. The metabolic flux and levels of metabolites can be affected by the presence of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester, leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Properties
IUPAC Name |
3-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-15(16(20)21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQADWBEACHUFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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